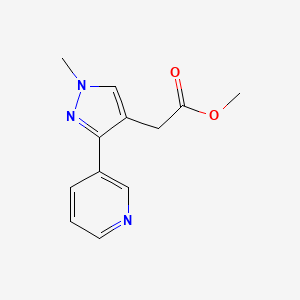

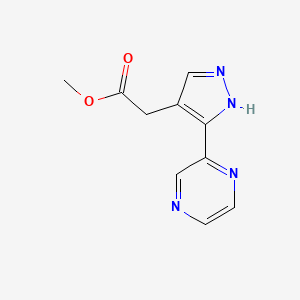

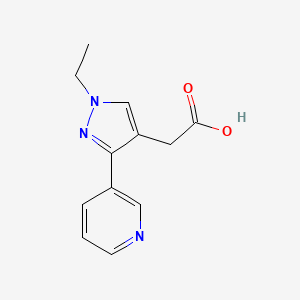

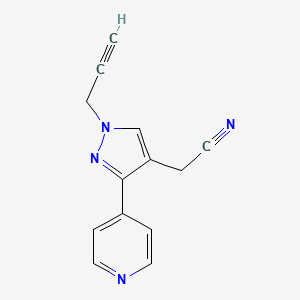

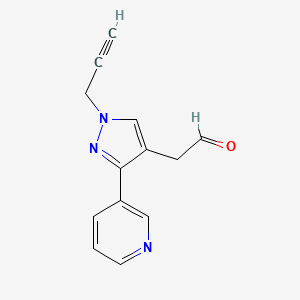

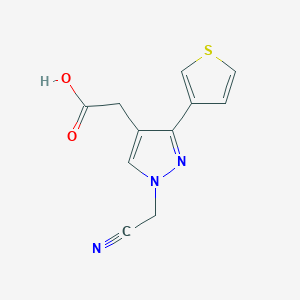

2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide

Übersicht

Beschreibung

“2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide” is a chemical compound that is used in scientific research . Its unique structure allows for diverse applications, from drug development to catalysis studies.

Synthesis Analysis

A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetimidamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .

Molecular Structure Analysis

The molecular structure of “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide” is complex and unique, which allows it to be used in a variety of scientific research applications.

Chemical Reactions Analysis

The synthesis of thiophene derivatives, such as “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide”, often involves cyclization of readily available S-containing alkyne substrates . These processes allow the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives, such as 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide , are often explored for their anticancer properties. They can be used to synthesize compounds that target specific pathways involved in cancer cell proliferation and survival. The compound’s ability to interact with various enzymes and receptors makes it a valuable scaffold for developing novel anticancer agents .

Material Science: Organic Semiconductors

The thiophene moiety within the compound is known for its role in the advancement of organic semiconductors. This application is crucial for the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s structural features may allow for fine-tuning the electronic properties of semiconductor materials .

Pharmacology: Anti-inflammatory Drugs

Compounds containing thiophene rings have been reported to exhibit significant anti-inflammatory effects. As such, 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide could be a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), potentially offering a new avenue for therapeutic intervention in inflammatory diseases .

Neuropharmacology: Anti-psychotic and Anti-anxiety Medications

The structural complexity of thiophene derivatives allows them to bind to various neurotransmitter receptors in the brain, which can be beneficial for treating psychiatric disorders. Research into compounds like 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide may lead to the development of new anti-psychotic and anti-anxiety medications .

Antimicrobial Applications

Thiophene derivatives are known to possess antimicrobial properties. This compound could be used to develop new antimicrobial agents that combat resistant strains of bacteria and fungi, addressing a growing concern in public health .

Cardiovascular Research: Anti-atherosclerotic Agents

The compound’s potential to act as an anti-atherosclerotic agent makes it of interest in cardiovascular research. It could be used to create drugs that prevent the formation of atherosclerotic plaques, thereby reducing the risk of heart attacks and strokes .

Enzyme Inhibition: Kinase Inhibitors

Kinases play a pivotal role in signal transduction pathways. Thiophene derivatives can be designed to inhibit specific kinases, thereby regulating cellular processes that are aberrant in diseases like cancer. This compound could serve as a lead molecule in the design of selective kinase inhibitors .

Organic Chemistry: Synthesis of Heterocyclic Compounds

In organic chemistry, thiophene derivatives are valuable intermediates in the synthesis of complex heterocyclic compounds. The compound could be used in multicomponent reactions to construct diverse heterocyclic frameworks with potential applications across various fields of chemistry .

Eigenschaften

IUPAC Name |

2-(5-thiophen-3-yl-1H-pyrazol-4-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c10-8(11)3-7-4-12-13-9(7)6-1-2-14-5-6/h1-2,4-5H,3H2,(H3,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBNRPUJPZMFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=C(C=NN2)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.